4-({2-[(2-chlorophenyl)carbonyl]hydrazinyl}carbonyl)-N-phenyl-1H-imidazole-5-carboxamide
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Overview
Description
5-{[(2-chlorophenyl)formohydrazido]carbonyl}-N-phenyl-1H-imidazole-4-carboxamide is a complex organic compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(2-chlorophenyl)formohydrazido]carbonyl}-N-phenyl-1H-imidazole-4-carboxamide typically involves multiple steps. One common method includes the reaction of 2-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with phenyl isocyanate to form the urea derivative. The final step involves the cyclization of this intermediate with glyoxal in the presence of ammonium acetate to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity. Solvent recovery and recycling, as well as waste management, are also critical aspects of industrial production.
Chemical Reactions Analysis
Types of Reactions
5-{[(2-chlorophenyl)formohydrazido]carbonyl}-N-phenyl-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
5-{[(2-chlorophenyl)formohydrazido]carbonyl}-N-phenyl-1H-imidazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anti-inflammatory, anticancer
Properties
Molecular Formula |
C18H14ClN5O3 |
---|---|
Molecular Weight |
383.8 g/mol |
IUPAC Name |
4-[[(2-chlorobenzoyl)amino]carbamoyl]-N-phenyl-1H-imidazole-5-carboxamide |
InChI |
InChI=1S/C18H14ClN5O3/c19-13-9-5-4-8-12(13)16(25)23-24-18(27)15-14(20-10-21-15)17(26)22-11-6-2-1-3-7-11/h1-10H,(H,20,21)(H,22,26)(H,23,25)(H,24,27) |
InChI Key |
VBLXOMRDSQLJDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(N=CN2)C(=O)NNC(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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